Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate
CAS No.:
Cat. No.: VC20139933
Molecular Formula: C15H13BrO4
Molecular Weight: 337.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13BrO4 |
|---|---|
| Molecular Weight | 337.16 g/mol |
| IUPAC Name | ethyl 5-bromo-3-methyl-4-prop-2-ynoxy-1-benzofuran-2-carboxylate |
| Standard InChI | InChI=1S/C15H13BrO4/c1-4-8-19-14-10(16)6-7-11-12(14)9(3)13(20-11)15(17)18-5-2/h1,6-7H,5,8H2,2-3H3 |
| Standard InChI Key | KTDTVHHCJSUVQL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(O1)C=CC(=C2OCC#C)Br)C |
Introduction
Structural and Molecular Characteristics
The compound’s benzofuran core is substituted at the 2-position with an ethyl ester, the 3-position with a methyl group, the 4-position with a propargyloxy group (), and the 5-position with a bromine atom. This arrangement confers unique electronic and steric properties, influencing its chemical reactivity and interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.16 g/mol |
| CAS Number | Not publicly disclosed |
| Key Functional Groups | Bromine, Propargyloxy, Ester |
The propargyloxy group introduces alkyne functionality, enabling participation in click chemistry reactions, while the bromine atom facilitates nucleophilic substitutions .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential functionalization of the benzofuran scaffold. A representative route includes:
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Esterification: Introduction of the ethyl ester at the 2-position via acid-catalyzed esterification of benzofuran-2-carboxylic acid .
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Bromination: Electrophilic aromatic substitution at the 5-position using brominating agents like bromosuccinimide (NBS).
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Propargylation: Alkylation of the 4-hydroxy intermediate with propargyl bromide under basic conditions, as demonstrated in analogous benzofuran syntheses .
Critical Reaction Conditions:
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Temperature: Propargylation requires refluxing in acetone with as a base .
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Purification: Chromatography (e.g., silica gel with ethyl acetate/hexane) ensures high purity.
Challenges and Solutions
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Regioselectivity: Bromination at the 5-position is favored due to directing effects of the ester and methyl groups.
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Stability: The propargyloxy group is sensitive to acidic conditions, necessitating anhydrous reaction environments .
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The bromine atom undergoes displacement reactions with nucleophiles (e.g., amines, thiols) to yield analogs with modified bioactivity. For example:
This reactivity is exploited in medicinal chemistry to optimize pharmacokinetic properties .
Ester Hydrolysis
The ethyl ester hydrolyzes under acidic or basic conditions to the carboxylic acid, enabling further conjugation:
This step is pivotal for generating probes or prodrugs .
Alkyne-Based Reactions
The propargyloxy group participates in Huisgen cycloaddition with azides, forming triazole linkages for bioconjugation or material science applications.
| Compound | Target | Activity (IC) | Source |
|---|---|---|---|
| Benzofuran-isoxazole hybrid | Glucosamine-6-P synthase | 4.2 µM | |
| 5-Bromo-benzofuran ester | COX-2 | 12.5 µM |
Spectroscopic and Analytical Data
UV/Vis Spectroscopy
Benzofuran-2-carboxylate analogs exhibit absorption maxima near 270–300 nm due to π→π* transitions . Substitutents like bromine redshift absorption, aiding in quantification and purity assessment .
NMR Characterization
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NMR: Propargyl protons resonate at δ 2.5–3.0 ppm as a triplet, while the methyl group appears as a singlet near δ 2.3 ppm.
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its bromine atom allows late-stage diversification via cross-coupling reactions.
Biochemical Probes
The propargyloxy group enables attachment of fluorescent tags or biotin for target identification in proteomic studies .
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